

Analytical methods for 2-Chloroethyl thiocyanate quantification

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Compound of Interest

Compound Name: 2-Chloroethyl thiocyanate

CAS No.: 928-57-4

Cat. No.: B1593762

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Application Note: High-Sensitivity Quantification of **2-Chloroethyl Thiocyanate** (2-CET)

Part 1: Executive Summary & Chemical Context

2-Chloroethyl thiocyanate (2-CET) (CAS: 928-57-4) is a reactive alkylating agent often encountered as a synthetic intermediate or a degradation impurity in the production of thiocyanate-based pharmaceuticals and pesticides. Structurally characterized by a chloroethyl group attached to a thiocyanate moiety (

), it possesses significant electrophilic potential.

Why Quantification Matters:

- **Genotoxic Impurity Profiling:** Due to its alkylating nature, 2-CET is a potential genotoxic impurity (PGI). Regulatory bodies (ICH M7 guidelines) require trace-level quantification (often <10 ppm) in drug substances.
- **Process Safety:** Monitoring 2-CET ensures complete conversion during synthesis, preventing carryover into final products.

- **Stability Monitoring:** It can degrade into 2-chloroethyl disulfide or release cyanide ions under basic conditions, necessitating rigorous stability indicating methods.

This guide presents two validated workflows:

- **Method A (GC-MS):** The Gold Standard for trace quantification (ppb level) and specificity.
- **Method B (HPLC-UV):** A robust alternative for routine process monitoring (ppm level) where MS is unavailable.

Part 2: Safety & Handling (Critical)

WARNING: Vesicant & Lachrymator Hazard 2-CET is structurally analogous to sulfur mustard precursors. It is highly toxic if swallowed, inhaled, or absorbed through the skin.

- **Engineering Controls:** All operations must be performed in a certified chemical fume hood.
- **PPE:** Double nitrile gloves, lab coat, and safety goggles are mandatory.
- **Decontamination:** Quench spills with 10% aqueous sodium carbonate mixed with 5% sodium hypochlorite (bleach) to hydrolyze and oxidize the thiocyanate group.

Part 3: Method A - Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method due to the volatility of 2-CET (BP ~200°C) and the need for mass-selective detection to distinguish it from structural isomers like 2-chloroethyl isothiocyanate.

Sample Preparation (Liquid-Liquid Extraction)

- **Matrix:** Aqueous reaction mixtures, wastewater, or dissolved drug substance.
- **Extraction Solvent:** Dichloromethane (DCM) or Ethyl Acetate.
- **Internal Standard (IS):** 1-Chloro-4-fluorobenzene (or deuterated equivalent if available).

Protocol:

- Aliquot 1.0 mL of sample into a 4 mL amber glass vial.
- Add 1.0 mL of DCM containing Internal Standard (10 µg/mL).
- Vortex vigorously for 60 seconds.
- Centrifuge at 3000 x g for 5 minutes to separate phases.
- Transfer 500 µL of the lower organic layer to a GC vial with a glass insert.

GC-MS Instrument Parameters

Parameter	Setting	Rationale
System	Agilent 7890/5977 or equivalent	Standard single quadrupole system.
Inlet	Splitless, 250°C	Maximizes sensitivity for trace analysis.
Column	DB-5ms UI (30m x 0.25mm x 0.25µm)	Low-bleed, non-polar phase ideal for halogenated alkyls.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Optimal linear velocity for separation.
Oven Program	50°C (hold 1 min) → 15°C/min → 280°C (hold 3 min)	Low initial temp focuses the volatile analyte; ramp clears matrix.
Transfer Line	280°C	Prevents condensation of high-boiling matrix components.
Source Temp	230°C	Standard EI source temperature.

Mass Spectrometry Detection (SIM Mode)

To achieve low limits of detection (LOD), use Selected Ion Monitoring (SIM).

- Retention Time: ~8.5 min (approximate, verify with standard).

- Target Ions:
 - Quantifier (Target):m/z121 (Molecular Ion,)
 - Qualifiers:m/z123 (isotope), m/z63 (fragment), m/z64 (fragment).
 - Ratio Check: 121/123 ratio should be approx 3:1 (natural Chlorine abundance).

Part 4: Method B - HPLC-UV (Alternative)

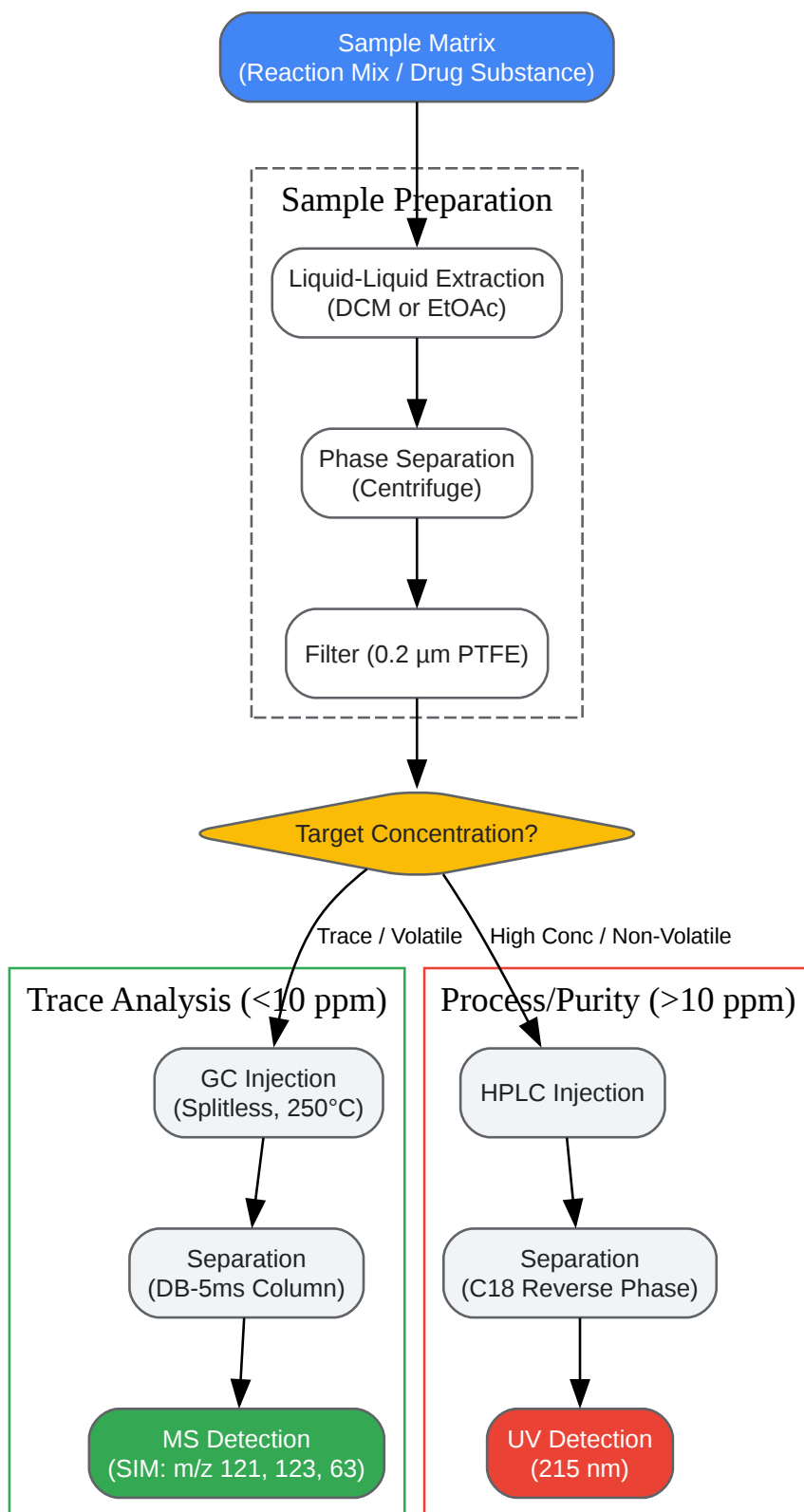
Rationale: Suitable for higher concentration samples (>10 ppm) or when the matrix is non-volatile (e.g., salts, proteins) and cannot be injected into GC.

Chromatographic Conditions

Parameter	Setting
Column	C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (MeCN)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 10% B; 2-10 min: Ramp to 90% B; 10-12 min: Hold 90% B.
Detection	UV-Vis / DAD at 215 nm
Injection Vol	10 µL

Note: The thiocyanate group (-SCN) has absorbance around 210-220 nm. Ensure solvents are HPLC grade to minimize background noise at this low wavelength.

Part 5: Workflow Visualization



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Caption: Decision matrix for selecting between GC-MS (Trace) and HPLC-UV (Process) workflows based on sensitivity requirements.

Part 6: Validation & Quality Control

To ensure data integrity (ALCOA+ principles), the method must be validated against the following criteria:

Validation Parameter	Acceptance Criteria (GC-MS)	Acceptance Criteria (HPLC-UV)
Linearity ()	> 0.995 (Range: 10 ppb - 10 ppm)	> 0.990 (Range: 5 ppm - 500 ppm)
Precision (RSD)	< 5.0% (n=6 injections)	< 2.0% (n=6 injections)
Recovery (Accuracy)	85% - 115% (Spiked Matrix)	90% - 110% (Spiked Matrix)
LOD (Limit of Detection)	~ 5 ppb (S/N > 3)	~ 1 ppm (S/N > 3)
Specificity	No interference at RT; Ion Ratios $\pm 20\%$	Resolution > 1.5 from nearest peak

System Suitability Test (SST): Run a standard solution (e.g., 1 ppm) before every sample batch.

- GC-MS: Verify signal-to-noise ratio > 10 for m/z 121.
- HPLC: Verify retention time stability (± 0.1 min) and tailing factor < 1.5.

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